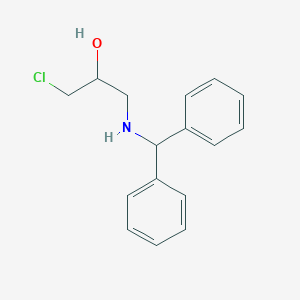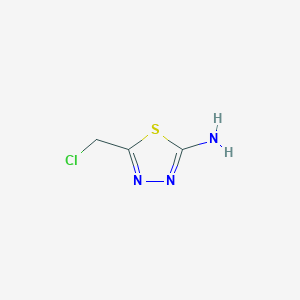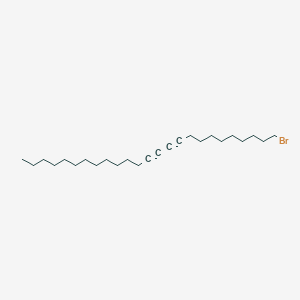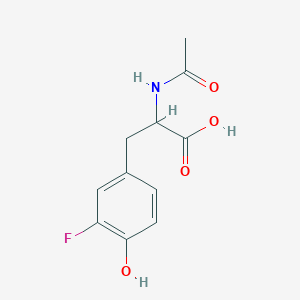![molecular formula C9H14O B1283637 Spiro[3.5]nonan-7-ona CAS No. 31058-02-3](/img/structure/B1283637.png)
Spiro[3.5]nonan-7-ona
Descripción general
Descripción
Spiro[3
Aplicaciones Científicas De Investigación
Spiro[3.5]nonan-7-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Biochemical Pathways
The biochemical pathways affected by Spiro[3.5]nonan-7-one are currently unknown
Pharmacokinetics
It is known that the compound is a colorless to yellow-brown liquid or semi-solid or solid . It is insoluble in water but soluble in most organic solvents. These properties may influence its bioavailability.
Análisis Bioquímico
Biochemical Properties
Spiro[3.5]nonan-7-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves the binding of Spiro[3.5]nonan-7-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Spiro[3.5]nonan-7-one influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, Spiro[3.5]nonan-7-one can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Spiro[3.5]nonan-7-one involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to changes in their activity . For instance, Spiro[3.5]nonan-7-one can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[3.5]nonan-7-one can change over time. The compound’s stability and degradation are important factors to consider. Spiro[3.5]nonan-7-one is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to Spiro[3.5]nonan-7-one can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Spiro[3.5]nonan-7-one vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For instance, high doses of Spiro[3.5]nonan-7-one have been associated with liver toxicity and other adverse effects in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Spiro[3.5]nonan-7-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The metabolic pathways of Spiro[3.5]nonan-7-one can also influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of Spiro[3.5]nonan-7-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, Spiro[3.5]nonan-7-one can be transported into cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of Spiro[3.5]nonan-7-one is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Spiro[3.5]nonan-7-one may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can impact gene expression and other nuclear processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonan-7-one typically involves the formation of a spiro junction between cyclohexanone and cyclopentanone rings. One common method involves the reaction of cyclohexanone with cyclopentanone in the presence of a strong base, such as sodium hydride, under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production methods for spiro[3.5]nonan-7-one are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3.5]nonan-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[3.5]nonan-7-one oxides.
Reduction: Reduction reactions can convert spiro[3.5]nonan-7-one to spiro[3.5]nonan-7-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Spiro[3.5]nonan-7-one oxides.
Reduction: Spiro[3.5]nonan-7-ol.
Substitution: Various substituted spiro[3.5]nonan-7-one derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.4]octan-7-one: Similar structure but with a smaller ring size.
Spiro[4.5]decane-7-one: Larger ring size compared to spiro[3.5]nonan-7-one.
Spiro[3.5]nonane-7,9-dione: Contains an additional ketone group.
Uniqueness
Spiro[3.5]nonan-7-one is unique due to its specific ring size and spiro junction, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel spirocyclic compounds .
Propiedades
IUPAC Name |
spiro[3.5]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-2-6-9(7-3-8)4-1-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVUESBVUUFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568073 | |
| Record name | Spiro[3.5]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31058-02-3 | |
| Record name | Spiro[3.5]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.5]nonan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)







![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)
